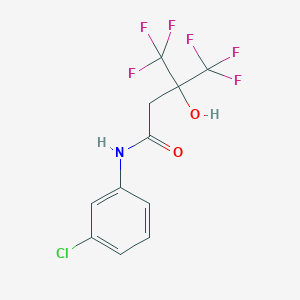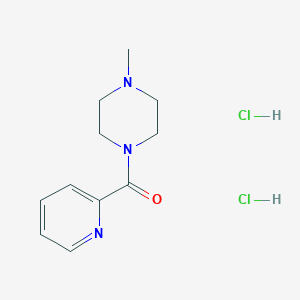![molecular formula C14H10Cl2O2 B6008255 2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine](/img/structure/B6008255.png)
2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine
描述
2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine is a chemical compound that belongs to the family of dibenzodioxocines. It is a heterocyclic compound that contains two benzene rings fused together with a dioxocine ring. The compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
作用机制
The mechanism of action of 2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine is not well understood. However, studies have suggested that the compound may exert its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. The compound may also induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine has been shown to have various biochemical and physiological effects. The compound has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. The compound has been reported to modulate the activity of various enzymes and receptors in the body.
实验室实验的优点和局限性
The advantages of using 2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine in lab experiments include its high potency and selectivity towards cancer cells. The compound is also relatively easy to synthesize and purify. However, the compound has some limitations, including its poor solubility in water, which can limit its use in biological assays. The compound's mechanism of action is also not well understood, which can make it challenging to design experiments to study its effects.
未来方向
There are several future directions for research on 2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine. One area of research is to elucidate the compound's mechanism of action and identify its molecular targets. This information can help in the design of more effective derivatives and analogs of the compound. Another area of research is to study the compound's potential use in combination therapies with other anticancer agents. Finally, research can be conducted to explore the compound's potential use in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Conclusion:
In conclusion, 2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine is a promising compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's potential and to develop more effective derivatives and analogs of the compound.
科学研究应用
2,10-dichloro-12H-dibenzo[d,g][1,3]dioxocine has various scientific research applications. It is used as a building block in the synthesis of various compounds that have potential applications in medicinal chemistry. The compound has shown promising results as an antitumor agent in preclinical studies. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
3,7-dichloro-5H-benzo[d][1,3]benzodioxocine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-1-3-13-9(6-11)5-10-7-12(16)2-4-14(10)18-8-17-13/h1-4,6-7H,5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILPIRZABUUCOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCOC3=C1C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[benzyl(methyl)amino]-3-(2-methoxy-5-{[methyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6008190.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B6008197.png)

![N-(4-chlorophenyl)-2-cyano-3-[4-(diethylamino)phenyl]acrylamide](/img/structure/B6008206.png)
![2-[(cyclobutylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6008209.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6008216.png)
![5-[(3-methoxyphenoxy)methyl]-N-[1-(4-pyrimidinyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B6008217.png)
![1-allyl-5-oxo-N-[2-(1H-pyrazol-4-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B6008220.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-1-(1,3-thiazol-2-yl)ethanamine](/img/structure/B6008232.png)
![3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-N-(3-phenylpropyl)propanamide](/img/structure/B6008244.png)
![N-(4-ethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6008254.png)
![1-(3,4-dichlorobenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6008269.png)